molecular formula C8H6FNO B3026588 3-Fluoro-5-(hydroxymethyl)benzonitrile CAS No. 1021871-34-0

3-Fluoro-5-(hydroxymethyl)benzonitrile

Cat. No.: B3026588
CAS No.: 1021871-34-0
M. Wt: 151.14
InChI Key: TVHYRQVLUQAAOV-UHFFFAOYSA-N
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Description

3-Fluoro-5-(hydroxymethyl)benzonitrile: is an organic compound with the molecular formula C8H6FNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the third position and a hydroxymethyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of fluorinating agents such as Selectfluor and formylating agents like formaldehyde under controlled temperatures and pressures .

Industrial Production Methods: Industrial production of 3-Fluoro-5-(hydroxymethyl)benzonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Fluoro-5-(hydroxymethyl)benzonitrile is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may also serve as a building block for the synthesis of pharmaceuticals, where the fluorine atom can enhance the metabolic stability and bioavailability of the drug .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals and specialty chemicals. Its reactivity allows for the creation of compounds with specific desired properties .

Comparison with Similar Compounds

Comparison: 3-Fluoro-5-(hydroxymethyl)benzonitrile is unique due to the specific positioning of the fluorine and hydroxymethyl groups on the benzene ring. This positioning can significantly influence the compound’s reactivity and interaction with other molecules. For example, the presence of the fluorine atom at the third position can enhance the compound’s stability and resistance to metabolic degradation compared to its non-fluorinated counterparts .

Properties

IUPAC Name

3-fluoro-5-(hydroxymethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHYRQVLUQAAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C#N)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738743
Record name 3-Fluoro-5-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021871-34-0
Record name 3-Fluoro-5-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

(Step 2) To a mixed solution of methyl 3-cyano-5-fluorobenzoate (0.55 g) obtained in Step 1 in tetrahydrofuran:ethanol=10:1 (22 ml) was added lithium tetrahydroborate (0.10 g) at 0° C. After stirring at 55° C. for 1 hr, the reaction solution was quenched with ice and extracted with ethyl acetate. The extract was washed with 1N hydrochloric acid and then with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give 3-fluoro-5-(hydroxymethyl)benzonitrile (0.29 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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